![molecular formula C16H13FN4O2S B5877268 N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves reactions between amino-thiadiazoles and isocyanates or benzoyl compounds. For instance, compounds have been synthesized by reacting 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole with different isocyanates, resulting in substances with good fungicidal activity (Shi, 2011). Such methods highlight the versatility and reactivity of thiadiazole compounds, suggesting that the synthesis of N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea would likely involve a similar strategic approach.
Molecular Structure Analysis
Crystal structure analyses of similar compounds reveal that the thiadiazole and phenyl rings tend to adopt nearly coplanar orientations due to intramolecular hydrogen bonding, contributing to their stability and reactivity (Li et al., 2008). Such configurations may influence the molecular interactions and biological activity of these compounds, providing insight into the structural dynamics of N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea.
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives often involves interactions with nucleophiles, leading to a range of biological activities. For example, some thiadiazole ureas exhibit significant fungicidal and plant-growth regulating activities (Wang Yan-gang, 2008). This suggests that N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea might also engage in similar chemical reactions, contributing to its potential biological efficacy.
Physical Properties Analysis
While specific data on N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is not available, related compounds demonstrate moderate solubility and stability, features important for their biological application and material science uses (Zhang et al., 2017). These properties are influenced by the compound’s molecular structure, particularly the presence of functional groups like methoxy or fluoro substituents.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including ureas, are characterized by their reactivity towards various organic and inorganic reagents. This reactivity is often utilized in the synthesis of more complex molecules with desirable biological activities. For example, the interaction of thiadiazole derivatives with other chemicals can lead to compounds with anticancer and fungicidal properties (Xie et al., 2015).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-4-2-3-10(9-13)14-20-21-16(24-14)19-15(22)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTKNWWDFYFSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-[(2Z)-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea |
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